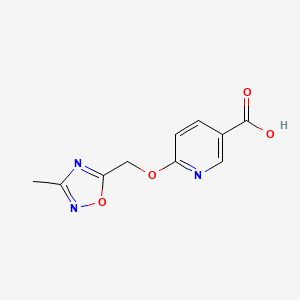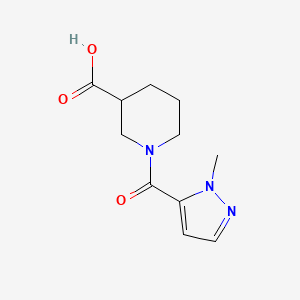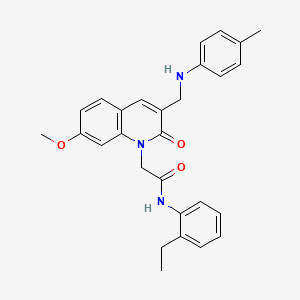
6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid” is a compound with the IUPAC name this compound . It has a molecular weight of 235.2 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
Oxadiazoles, such as the one present in this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of 1,2,4-oxadiazoles has been achieved through various methods .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) . This indicates the presence of a 1,2,4-oxadiazole ring, a methyl group, a methoxy group, and a nicotinic acid moiety .
Chemical Reactions Analysis
Oxadiazoles, including the 1,2,4-oxadiazole present in this compound, have been synthesized through various chemical reactions . The properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 235.2 . The InChI code provides information about its molecular structure .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid, as part of the oxadiazole class, has shown promise in antimicrobial applications. Oxadiazoles have been identified in various pharmaceutical and agrochemical products due to their antibacterial and antifungal properties. For instance, the synthesis and assessment of novel coumarins featuring 1,2,4-oxadiazole have demonstrated their effectiveness against a range of bacterial and fungal infections (Krishna et al., 2015). Additionally, pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives have been evaluated for their antimicrobial, antifungal, and antitubercular properties, showing significant efficacy in in vitro studies (Mansoori et al., 2018).
Antineoplastic (Anticancer) Activities
There is evidence suggesting the potential of oxadiazoles, including derivatives of nicotinic acid, in antineoplastic applications. A study on various 6-substituted nicotinamides showed moderate activity against leukemia, indicating the potential for these compounds in cancer treatment (Ross, 1967).
Antidiabetic Applications
The antidiabetic properties of oxadiazoles have also been explored. For example, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their in vitro antidiabetic activity, demonstrating promising results (Lalpara et al., 2021).
Industrial and Synthetic Applications
In the realm of industrial chemistry, nicotinic acid derivatives, including oxadiazoles, play a crucial role. For instance, new methods for producing nicotinic acid with potential industrial applications have been explored, highlighting the importance of this compound in green chemistry and environmental sustainability (Lisicki et al., 2022).
Mécanisme D'action
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property allows them to interact with various biological targets, potentially influencing their function.
Biochemical Pathways
Oxadiazoles have been shown to have a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with oxadiazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIORTJPUKQEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2470411.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2470416.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)

![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)

![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)